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For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(4-(trifluoromethyl)phenoxy)azetidine is a fluorinated organic compound of interest in

medicinal chemistry due to the presence of both a strained azetidine ring and an electron-

withdrawing trifluoromethylphenyl group. These structural features suggest its potential as a

scaffold in the design of novel therapeutic agents. This technical guide provides a summary of

its known chemical and physical properties, a general synthesis methodology, and safety

considerations. While specific biological activity and detailed experimental protocols for this

exact compound are not extensively documented in publicly available literature, this guide aims

to provide a foundational resource for researchers.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(4-
(trifluoromethyl)phenoxy)azetidine is presented in Table 1. These properties are essential for

its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of 3-(4-(trifluoromethyl)phenoxy)azetidine
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Property Value Reference

IUPAC Name

3-[4-

(Trifluoromethyl)phenoxy]azeti

dine

CAS Number 76263-21-3 [1]

Molecular Formula C₁₀H₁₀F₃NO [1]

Molecular Weight 217.19 g/mol [1]

Boiling Point 257 °C [1]

Density 1.277 g/cm³ [1]

Flash Point 109 °C [1]

Storage Temperature 2-8 °C [1]

Synthesis and Purification
General Synthesis Route
The synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine can be achieved through the

reaction of 4-(trifluoromethyl)phenol with a protected 3-hydroxyazetidine, followed by

deprotection. A common protecting group for the azetidine nitrogen is the tert-butyloxycarbonyl

(Boc) group.

A general synthetic approach involves the nucleophilic substitution of a leaving group on the 3-

position of the azetidine ring by the phenoxide of 4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of 1-Boc-3-(4-
(trifluoromethyl)phenoxy)azetidine
To a solution of 1-Boc-3-hydroxyazetidine and 4-(trifluoromethyl)phenol in an appropriate

aprotic solvent (e.g., tetrahydrofuran, THF), a suitable coupling reagent is added (e.g.,

triphenylphosphine and diisopropyl azodicarboxylate for a Mitsunobu reaction). The reaction

mixture is stirred at room temperature until completion, as monitored by thin-layer
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chromatography (TLC). The solvent is then removed under reduced pressure, and the crude

product is purified.

Experimental Protocol: Deprotection to Yield 3-(4-
(trifluoromethyl)phenoxy)azetidine
The purified 1-Boc-3-(4-(trifluoromethyl)phenoxy)azetidine is dissolved in a suitable solvent

(e.g., dichloromethane or dioxane) and treated with a strong acid, such as trifluoroacetic acid

(TFA) or hydrochloric acid (HCl), to remove the Boc protecting group. The reaction is typically

carried out at room temperature. After the reaction is complete, the solvent and excess acid are

removed under reduced pressure. The resulting salt can be neutralized with a base to obtain

the free base form of 3-(4-(trifluoromethyl)phenoxy)azetidine.

Purification
Purification of the final compound can be achieved using standard laboratory techniques such

as flash column chromatography on silica gel.[2] The choice of eluent will depend on the

polarity of the compound and impurities.

Spectroscopic Analysis
Detailed, publicly available spectral data specifically for 3-(4-
(trifluoromethyl)phenoxy)azetidine is limited. However, based on its structure, the expected

spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the

aromatic protons of the trifluoromethylphenyl group, as well as the protons of the azetidine

ring. The chemical shifts and coupling patterns will be indicative of their respective chemical

environments. For example, protons on the azetidine ring adjacent to the nitrogen and the

ether linkage will have distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms in the

trifluoromethylphenyl group and the azetidine ring. The carbon attached to the trifluoromethyl

group will show a characteristic quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three

equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)
The mass spectrum of 3-(4-(trifluoromethyl)phenoxy)azetidine would be expected to show a

molecular ion peak corresponding to its molecular weight (217.19 g/mol ). Fragmentation

patterns would likely involve cleavage of the ether bond and fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the C-O-C

ether linkage, C-H bonds of the aromatic and aliphatic parts of the molecule, and the C-F

bonds of the trifluoromethyl group.

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological

activity or the signaling pathways associated with 3-(4-(trifluoromethyl)phenoxy)azetidine.

Azetidine-containing compounds, however, are known to exhibit a wide range of

pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The

trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability

and binding affinity.

Given the lack of specific data, a general workflow for investigating the biological activity of a

novel compound like 3-(4-(trifluoromethyl)phenoxy)azetidine is presented below.

Compound Synthesis & Characterization Biological Screening Mechanism of Action Studies

Synthesis of 3-(4-(trifluoromethyl)phenoxy)azetidine Purification (e.g., Chromatography) Structural Characterization (NMR, MS, IR) In Vitro Assays (e.g., Cell-based, Enzyme) Target Identification Signaling Pathway Analysis In Vivo Models (e.g., Animal studies)

Click to download full resolution via product page

General experimental workflow for investigating the biological activity of a novel compound.
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Safety and Handling
Specific safety data for 3-(4-(trifluoromethyl)phenoxy)azetidine is not readily available.

However, based on the properties of related azetidine and trifluoromethyl-containing

compounds, the following precautions should be taken:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[4][5]

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5] Use only in a well-

ventilated area.[4][5]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

First Aid:

If on skin: Wash with plenty of soap and water.[5]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[5]

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

If swallowed: Rinse mouth. Do NOT induce vomiting.

It is highly recommended to consult a comprehensive Safety Data Sheet (SDS) for this specific

compound or a closely related analog before handling.

Conclusion
3-(4-(trifluoromethyl)phenoxy)azetidine presents an interesting scaffold for medicinal

chemistry exploration. This guide has summarized the available chemical and physical data

and provided a general framework for its synthesis and biological evaluation. Further research

is warranted to fully elucidate its spectroscopic properties, biological activities, and potential

therapeutic applications. Researchers should proceed with appropriate caution, adhering to

standard laboratory safety protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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